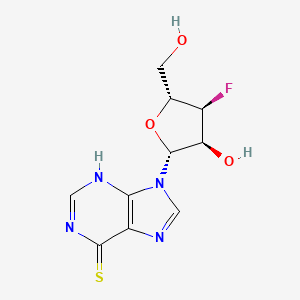
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring substituted with a fluorine atom, a hydroxymethyl group, and a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Purine Derivative: This step may involve nucleophilic substitution reactions where the purine derivative is introduced.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The purine derivative can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified purine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Antiviral Research: Explored for its potential antiviral properties, particularly against purine-utilizing viruses.
Industry
Pharmaceutical Development: Used in the development of new pharmaceutical compounds with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By mimicking natural substrates and binding to the active site of enzymes.
Modulate Receptor Function: By binding to receptors and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the mercapto group.
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-ol: Different position of the hydroxyl group.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
Mercapto Group: The mercapto group can enhance binding affinity to certain molecular targets.
Eigenschaften
Molekularformel |
C10H11FN4O3S |
|---|---|
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)/t4-,5-,7-,10-/m1/s1 |
InChI-Schlüssel |
XNAQDSXVPVCTCS-QYYRPYCUSA-N |
Isomerische SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Kanonische SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



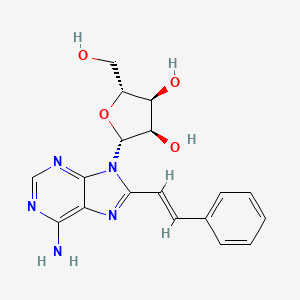
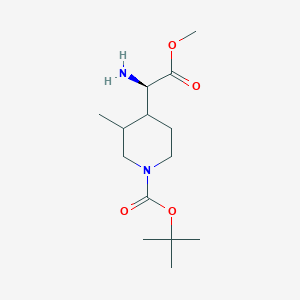
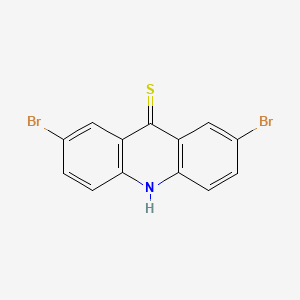
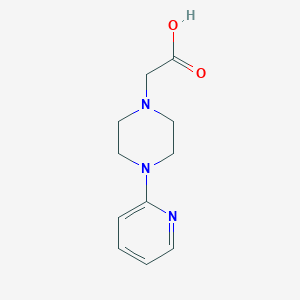
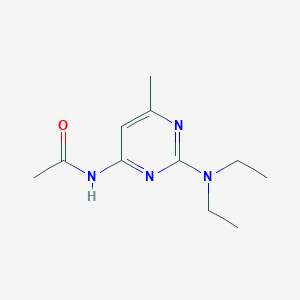
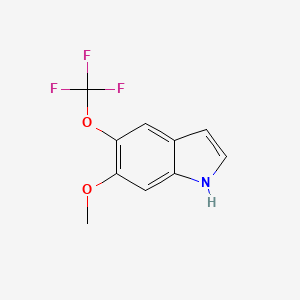

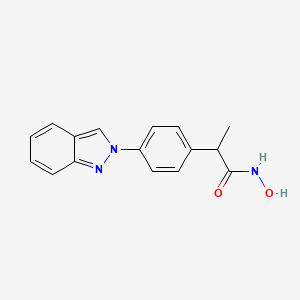
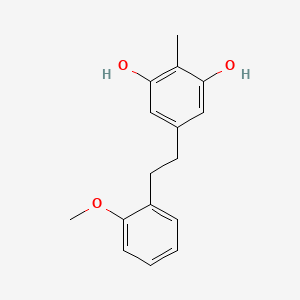
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
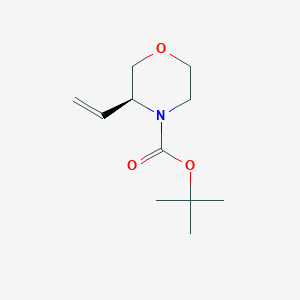

![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
